molecular formula C9H10FN5 B3214700 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine CAS No. 1151802-50-4

3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B3214700
CAS No.: 1151802-50-4
M. Wt: 207.21 g/mol
InChI Key: HRJBHHOTXRILFE-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom, a hydrazinyl group, and a 1-methylpyrazole moiety. This molecule serves as a critical intermediate in pharmaceutical development, particularly in synthesizing drug candidates targeting kinase pathways or enzyme inhibition . Its synthesis involves a two-step process optimized for scalability and cost-effectiveness:

Step 1: Formation of a pyridine-hydrazine precursor.

Step 2: Introduction of the 1-methylpyrazole group via nucleophilic substitution or coupling reactions.
Key priorities during synthesis include raw material availability, reaction efficiency, and purity control, reflecting its role in large-scale drug production .

Properties

IUPAC Name

[3-fluoro-5-(1-methylpyrazol-4-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN5/c1-15-5-7(4-13-15)6-2-8(10)9(14-11)12-3-6/h2-5H,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJBHHOTXRILFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(N=C2)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. For example, the reaction of 3-fluoro-2-chloropyridine with 1-methyl-1H-pyrazol-4-ylhydrazine under controlled conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite . The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Pyridine/Pyridazine Derivatives with Substituted Pyrazoles

Compounds such as 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) and analogs (8p, 8q, 10b–f) share structural motifs with the target compound, including pyridine/pyridazine cores and substituted pyrazole rings .

Feature Target Compound Analogs (8o, 8p, etc.)
Core Structure Pyridine with hydrazinyl and fluorinated substituents Pyridine or pyridazine with cyclopropyl and phenoxy-substituted pyrazoles
Synthesis Two-step route (hydrazine introduction + pyrazole coupling) Fluoropyridine/pyridazine intermediates reacted under high-temperature conditions
Biological Activity Drug intermediate (specific target undisclosed) Human dihydroorotate dehydrogenase (DHODH) inhibitors
Key Substituents Hydrazinyl (NH-NH2), fluorine, 1-methylpyrazole Cyclopropyl, alkoxy/aryloxy groups, halogenated phenoxy

Structural Insights :

  • Fluorine substitution in both classes improves metabolic stability and bioavailability .

FGFR Inhibitors with Pyrazolo-Pyridine Scaffolds

Compounds such as 1-(benzylsulfonyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine (5) feature fused pyrazolo-pyridine systems with sulfonyl linkers, targeting fibroblast growth factor receptors (FGFRs) .

Feature Target Compound FGFR Inhibitors (e.g., Compound 5)
Core Structure Monocyclic pyridine Bicyclic pyrazolo[4,3-b]pyridine
Synthesis Direct pyrazole coupling to pyridine Sulfonylation of pyrazolo-pyridine intermediates using NaH/DMF
Biological Activity Undisclosed (drug intermediate) FGFR kinase inhibition (IC50 values in nM range)
Key Substituents Hydrazinyl group Sulfonyl and benzyl groups

Functional Comparison :

  • The bicyclic core in FGFR inhibitors enhances planar rigidity, favoring kinase active-site binding, whereas the monocyclic target compound offers synthetic flexibility for further derivatization .

Other Structural Analogs

  • Pesticide Derivatives : Compounds like fipronil and ethiprole () contain pyrazole rings but differ in substituents (e.g., sulfinyl, trifluoromethyl). These are structurally distinct but highlight the versatility of pyrazole chemistry in diverse applications .
  • Benzimidazole-Pyridine Hybrids : The European patent compound (2-fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () shares fluoropyridine and heteroaryl motifs but incorporates a benzimidazole core, enabling dual-targeting mechanisms .

Biological Activity

3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. The compound features a unique structural arrangement that includes a fluorine atom and a hydrazinyl group, making it a subject of interest for various therapeutic applications, including antileishmanial and antimalarial properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FN5C_9H_{10}FN_5 with the CAS number 1151802-50-4. Its structure can be represented as follows:

InChI 1S C9H10FN5 c1 15 5 7 4 13 15 6 2 8 10 9 14 11 12 3 6 h2 5H 11H2 1H3 H 12 14 \text{InChI 1S C9H10FN5 c1 15 5 7 4 13 15 6 2 8 10 9 14 11 12 3 6 h2 5H 11H2 1H3 H 12 14 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. For instance, in studies focused on antileishmanial activity, it has been shown to inhibit enzymes crucial for the survival of Leishmania parasites. The presence of the hydrazinyl group is believed to enhance its reactivity and interaction with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For example, derivatives similar to this compound have exhibited significant antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers.

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-231 (Breast)3.79Induces apoptosis
Compound BHepG2 (Liver)0.71Inhibits cell proliferation
Compound CA549 (Lung)26Autophagy induction

Antileishmanial Activity

The compound has also been evaluated for its efficacy against Leishmania species. Preliminary results suggest that it possesses significant leishmanicidal activity, which may be attributed to its ability to disrupt critical metabolic pathways in the parasites.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that derivatives of pyrazole structures inhibited the growth of various cancer cell types. For instance, compounds derived from similar scaffolds showed IC50 values ranging from 0.04 to 42 µM across different cancer cell lines, indicating a broad spectrum of activity.
  • Leishmanial Inhibition : A study focusing on novel hydrazine derivatives reported promising results against Leishmania infantum with significant cytotoxicity observed at low concentrations.

Q & A

Q. How can polymorphism affect the compound’s crystallinity and bioavailability?

  • Screening methods :
  • PXRD : Identify polymorphic forms and their stability under humidity .
  • DSC/TGA : Monitor phase transitions and melting points for formulation studies .
  • Mitigation : Use seeding agents during crystallization to favor therapeutically relevant polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine
Reactant of Route 2
3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

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